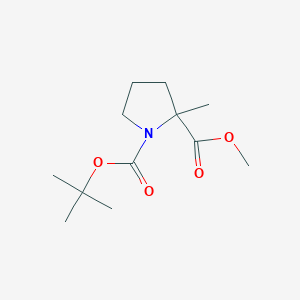
1-Acetil-4-(N-propilamino)piperidina
Descripción general
Descripción
1-Acetyl-4-(N-propylamino)piperidine is a useful research compound. Its molecular formula is C10H20N2O and its molecular weight is 184.28 g/mol. The purity is usually 95%.
BenchChem offers high-quality 1-Acetyl-4-(N-propylamino)piperidine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-Acetyl-4-(N-propylamino)piperidine including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Investigación Proteómica
1-Acetil-4-(N-propilamino)piperidina se utiliza en investigación proteómica como una herramienta bioquímica. Sus propiedades facilitan el estudio de las estructuras, funciones e interacciones de las proteínas. Este compuesto puede usarse para modificar proteínas o péptidos, lo que ayuda en la identificación y cuantificación de proteínas, especialmente en el análisis proteómico basado en espectrometría de masas .
Síntesis de fármacos
La parte piperidina es un componente estructural común en muchos productos farmacéuticos. This compound puede servir como un bloque de construcción en la síntesis de varios fármacos. Sus derivados se encuentran en medicamentos que tratan una amplia gama de afecciones, desde trastornos neurológicos hasta cáncer .
Modulación de la actividad biológica
Los investigadores han explorado el uso de this compound en la modulación de la actividad biológica. Puede actuar como un intermediario en la síntesis de compuestos que se dirigen a receptores o enzimas específicos dentro de los sistemas biológicos, lo que podría conducir al desarrollo de nuevos agentes terapéuticos .
Aplicaciones farmacológicas
Los derivados de piperidina, incluida this compound, están presentes en más de veinte clases de productos farmacéuticos. Desempeñan un papel importante en la industria farmacéutica, con aplicaciones que van desde analgésicos hasta antipsicóticos. La versatilidad de este compuesto permite su uso en el descubrimiento y la evaluación de posibles fármacos .
Investigación química
En la investigación química, this compound se utiliza para estudiar mecanismos de reacción y desarrollar metodologías sintéticas. Su estructura es ideal para investigar reacciones de ciclación, cicloadición y multicomponente, que son procesos fundamentales en la química orgánica .
Ciencia de materiales
Las propiedades únicas de este compuesto lo hacen adecuado para aplicaciones de ciencia de materiales. Se puede utilizar en la creación de nuevos materiales con características específicas, como mayor durabilidad o conductividad. Su papel en el desarrollo de polímeros o recubrimientos es un área de investigación en curso .
Química analítica
This compound se puede emplear como reactivo o catalizador en química analítica. Se puede utilizar en cromatografía, espectrometría u otras técnicas analíticas para mejorar la detección y la medición de sustancias químicas .
Química agrícola
En el campo de la química agrícola, se podrían investigar los derivados de this compound por su potencial como pesticidas o herbicidas. Su capacidad para interferir con vías biológicas específicas en plagas o malezas los convierte en candidatos para agentes de protección de cultivos .
Direcciones Futuras
Piperidines, including “1-Acetyl-4-(N-propylamino)piperidine”, are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids . Therefore, the development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .
Análisis Bioquímico
Biochemical Properties
1-Acetyl-4-(N-propylamino)piperidine plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity. For instance, it has been observed to interact with cytochrome P450 enzymes, which are crucial for drug metabolism . The nature of these interactions often involves binding to the active sites of these enzymes, leading to either inhibition or activation of their catalytic functions .
Cellular Effects
The effects of 1-Acetyl-4-(N-propylamino)piperidine on cellular processes are profound. This compound influences cell signaling pathways, gene expression, and cellular metabolism. It has been shown to affect the activity of various signaling molecules, thereby modulating cellular responses . Additionally, 1-Acetyl-4-(N-propylamino)piperidine can alter gene expression patterns, leading to changes in protein synthesis and cellular function .
Molecular Mechanism
At the molecular level, 1-Acetyl-4-(N-propylamino)piperidine exerts its effects through specific binding interactions with biomolecules. It can inhibit or activate enzymes by binding to their active sites, thereby altering their catalytic activity . This compound also influences gene expression by interacting with transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 1-Acetyl-4-(N-propylamino)piperidine change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that 1-Acetyl-4-(N-propylamino)piperidine remains stable under specific conditions, but its activity may decrease over time due to degradation . Long-term exposure to this compound can lead to sustained changes in cellular processes, including alterations in gene expression and metabolic activity .
Dosage Effects in Animal Models
The effects of 1-Acetyl-4-(N-propylamino)piperidine vary with different dosages in animal models. At low doses, the compound may exhibit beneficial effects, such as enhanced enzyme activity or improved cellular function . At high doses, it can cause toxic or adverse effects, including enzyme inhibition and cellular damage . Threshold effects have been observed, indicating that there is a specific dosage range within which the compound is effective without causing harm .
Metabolic Pathways
1-Acetyl-4-(N-propylamino)piperidine is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450, which play a crucial role in its metabolism . These interactions can lead to changes in metabolic flux and metabolite levels, affecting overall cellular metabolism .
Transport and Distribution
Within cells and tissues, 1-Acetyl-4-(N-propylamino)piperidine is transported and distributed through specific transporters and binding proteins . These interactions influence the compound’s localization and accumulation, affecting its activity and function . The transport mechanisms ensure that the compound reaches its target sites within the cells, where it can exert its biochemical effects .
Subcellular Localization
The subcellular localization of 1-Acetyl-4-(N-propylamino)piperidine is essential for its activity. This compound is directed to specific compartments or organelles within the cell through targeting signals and post-translational modifications . Its localization within these compartments influences its interactions with other biomolecules and its overall function .
Propiedades
IUPAC Name |
1-[4-(propylamino)piperidin-1-yl]ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H20N2O/c1-3-6-11-10-4-7-12(8-5-10)9(2)13/h10-11H,3-8H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
APDNHNPNHUQQSZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCNC1CCN(CC1)C(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H20N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50639925 | |
| Record name | 1-[4-(Propylamino)piperidin-1-yl]ethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50639925 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
184.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
902837-20-1 | |
| Record name | 1-[4-(Propylamino)-1-piperidinyl]ethanone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=902837-20-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-[4-(Propylamino)piperidin-1-yl]ethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50639925 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![2-[4-(Chloromethyl)phenoxy]acetonitrile](/img/structure/B1290584.png)




![2-[(5-Bromo-2-pyridinyl)amino]-1-ethanol](/img/structure/B1290597.png)
![6-Bromo-2,3-dihydroimidazo[1,2-a]pyridine](/img/structure/B1290598.png)




